An In-Depth Technical Guide to the Physical Properties of Crystalline 4,5-Bis(methylthio)-1,3-dithiol-2-one
An In-Depth Technical Guide to the Physical Properties of Crystalline 4,5-Bis(methylthio)-1,3-dithiol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of the crystalline form of 4,5-Bis(methylthio)-1,3-dithiol-2-one. This sulfur-containing heterocyclic compound is of interest in various fields, including organic synthesis and materials science. This document collates available data on its structural, thermal, and spectroscopic characteristics, and outlines the standard methodologies for their determination. Due to the limited availability of in-depth peer-reviewed studies on this specific compound, this guide also incorporates data from closely related analogs to provide a broader understanding of its expected physical behavior. All presented data is supported by citations to available resources.
Introduction
4,5-Bis(methylthio)-1,3-dithiol-2-one, with the chemical formula C₅H₆OS₄, is a derivative of the 1,3-dithiol-2-one heterocyclic system. The presence of multiple sulfur atoms and a carbonyl group imparts unique electronic and chemical properties to the molecule, making it a subject of interest for further chemical modifications and applications. A thorough understanding of its physical properties in the crystalline state is fundamental for its handling, characterization, and application in research and development.
This guide is structured to provide a detailed examination of the key physical attributes of crystalline 4,5-Bis(methylthio)-1,3-dithiol-2-one, beginning with its molecular and crystal structure, followed by its thermal and spectroscopic properties, and concluding with its solubility profile. Each section includes not only the available data but also a discussion of the underlying principles of the characterization techniques and detailed experimental protocols.
Molecular and Crystal Structure
The arrangement of atoms and molecules in the crystalline lattice is a critical determinant of a compound's physical properties, including its melting point, solubility, and stability.
Molecular Structure
The molecular structure of 4,5-Bis(methylthio)-1,3-dithiol-2-one consists of a five-membered 1,3-dithiol-2-one ring substituted with two methylthio (-SCH₃) groups at the 4 and 5 positions.
Caption: 2D representation of the molecular structure of 4,5-Bis(methylthio)-1,3-dithiol-2-one.
Crystalline Form
Table 1: Summary of Known Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆OS₄ | [1] |
| Molecular Weight | 210.34 g/mol | [1] |
| Appearance | Yellow Crystalline Powder | [2] |
| Melting Point | ~ 60 °C | [2] |
| Purity (by GC) | ≥98.0% | [2] |
Experimental Methodologies for Physical Characterization
This section provides detailed, step-by-step methodologies for the key experiments used to characterize the physical properties of crystalline organic compounds like 4,5-Bis(methylthio)-1,3-dithiol-2-one.
X-ray Crystallography
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
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Crystal Growth: Obtain single crystals of 4,5-Bis(methylthio)-1,3-dithiol-2-one suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution.
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Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
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Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and other thermal transitions of a material.
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Sample Preparation: Accurately weigh 2-5 mg of the crystalline 4,5-Bis(methylthio)-1,3-dithiol-2-one into an aluminum DSC pan.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
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Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point.
Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure and purity of a compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Bis(methylthio)-1,3-dithiol-2-one in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
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Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign the signals to the specific protons and carbons in the molecule.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
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Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal of the FTIR spectrometer.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
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Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as the C=O stretch of the carbonyl group and the C-S stretches.
Solubility Profile
The solubility of a compound in various solvents is a critical physical property for its application in synthesis, purification, and formulation.
Experimental Protocol: Solubility Determination
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Measurement: Add a known amount of 4,5-Bis(methylthio)-1,3-dithiol-2-one to a known volume of the solvent at a specific temperature (e.g., 25 °C).
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Observation: Stir the mixture and observe if the solid dissolves completely. If it does, add more solute until saturation is reached.
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Quantification: For quantitative solubility, the concentration of the saturated solution can be determined by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Based on the general principle of "like dissolves like," it is expected that 4,5-Bis(methylthio)-1,3-dithiol-2-one, being a relatively nonpolar molecule, will exhibit good solubility in common organic solvents such as dichloromethane, chloroform, and acetone, and limited solubility in highly polar solvents like water.
Conclusion
This technical guide has synthesized the available information on the physical properties of crystalline 4,5-Bis(methylthio)-1,3-dithiol-2-one and provided standardized protocols for their determination. While basic properties such as melting point and appearance are documented, there is a clear need for more in-depth crystallographic and spectroscopic studies to be published in peer-reviewed literature to fully characterize this compound. The methodologies and comparative data from related structures presented herein offer a robust framework for researchers and scientists working with this and similar sulfur-containing heterocyclic compounds.
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